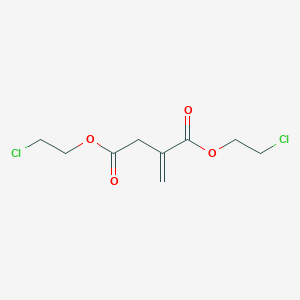

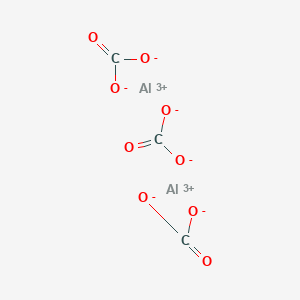

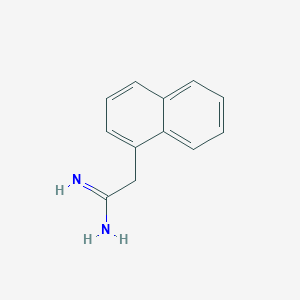

![molecular formula C24H36N2O2 B084685 α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester CAS No. 14722-16-8](/img/structure/B84685.png)

α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

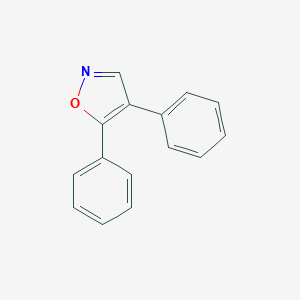

α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester, commonly known as Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant and for the treatment of premature ejaculation (PE) in men. However,

Wirkmechanismus

Dapoxetine works by inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, emotions, and sexual function. By increasing the levels of serotonin in the brain, Dapoxetine can delay ejaculation and improve sexual performance.

Biochemische Und Physiologische Effekte

Dapoxetine has been shown to have a number of biochemical and physiological effects, including an increase in the levels of serotonin and a decrease in the levels of dopamine and norepinephrine. It has also been shown to have a positive effect on sexual function, including an increase in the time to ejaculation and an improvement in sexual satisfaction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Dapoxetine for lab experiments is its high selectivity for the serotonin transporter, which makes it an ideal tool for studying the role of serotonin in various physiological and pathological processes. However, its use is limited by its potential side effects, including nausea, headache, and dizziness, which can interfere with experimental outcomes.

Zukünftige Richtungen

There are several potential future directions for research on Dapoxetine, including the development of new formulations with improved pharmacokinetic properties, the investigation of its potential application in the treatment of other sexual dysfunctions, and the exploration of its mechanism of action in the brain. Additionally, further studies are needed to better understand the long-term safety and efficacy of Dapoxetine in clinical settings.

In conclusion, Dapoxetine is a selective serotonin reuptake inhibitor that has been extensively studied for its potential application in the treatment of premature ejaculation. Its high selectivity for the serotonin transporter makes it an ideal tool for studying the role of serotonin in various physiological and pathological processes. However, its use is limited by its potential side effects, and further research is needed to better understand its long-term safety and efficacy.

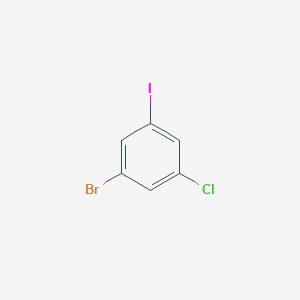

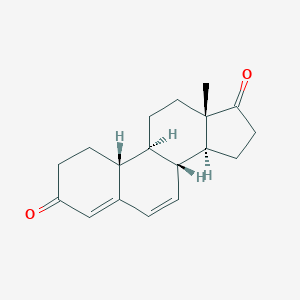

Synthesemethoden

Dapoxetine is synthesized through a multi-step process that involves the reaction of 1-naphthylacetic acid with 3-dimethylaminopropyl chloride, followed by esterification with ethanol and purification through recrystallization. The final product is a white to off-white powder with a melting point of 175-177°C.

Wissenschaftliche Forschungsanwendungen

Dapoxetine has been extensively studied for its potential application in the treatment of PE, which is a common male sexual dysfunction characterized by ejaculation that occurs too quickly during sexual activity. Studies have shown that Dapoxetine can significantly increase the time to ejaculation and improve sexual satisfaction in men with PE.

Eigenschaften

CAS-Nummer |

14722-16-8 |

|---|---|

Produktname |

α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester |

Molekularformel |

C24H36N2O2 |

Molekulargewicht |

384.6 g/mol |

IUPAC-Name |

ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate |

InChI |

InChI=1S/C24H36N2O2/c1-6-28-23(27)24(16-10-18-25(2)3,17-11-19-26(4)5)22-15-9-13-20-12-7-8-14-21(20)22/h7-9,12-15H,6,10-11,16-19H2,1-5H3 |

InChI-Schlüssel |

YRZHWWNFBIVSNR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |

Kanonische SMILES |

CCOC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |

Andere CAS-Nummern |

14722-16-8 |

Synonyme |

α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.